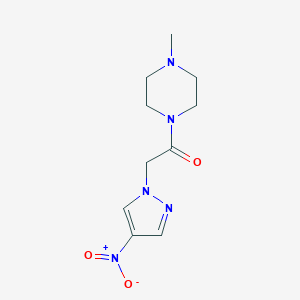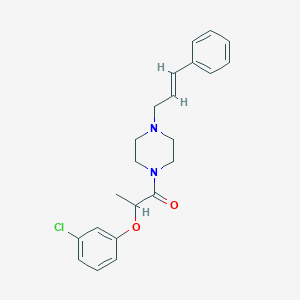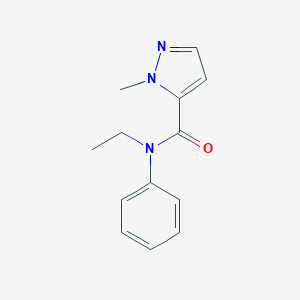
Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate (MATI) is a chemical compound that has been synthesized and studied for its potential applications in scientific research. It belongs to the class of tetrahydroindolizines, which are known to have various biological activities.
科学的研究の応用
Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been studied for its potential applications in the field of medicinal chemistry. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. This makes it a potential candidate for the development of new anti-inflammatory drugs. Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has also been found to inhibit the growth of cancer cells and to have anti-viral activity against the hepatitis C virus.
作用機序
The mechanism of action of Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of COX-2, as mentioned above. It has also been found to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in cell signaling pathways. Additionally, Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been shown to bind to the dopamine D2 receptor, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory prostaglandins, which may contribute to its anti-inflammatory activity. Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has also been found to inhibit the growth of cancer cells, which may be due to its ability to induce apoptosis (programmed cell death) in these cells. Additionally, Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been found to have anti-viral activity against the hepatitis C virus, which may be due to its ability to inhibit viral replication.
実験室実験の利点と制限
Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been well-characterized in the literature. Additionally, it has been shown to have various biological activities, making it a versatile compound for use in different types of experiments. However, there are also some limitations to its use. Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its effects may vary depending on the cell type or tissue being studied, which may make it difficult to generalize its effects.
将来の方向性
There are several future directions for research on Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate. One area of interest is its potential as a new anti-inflammatory drug. Further studies are needed to determine its efficacy and safety in animal models and in humans. Additionally, more research is needed to fully understand its mechanism of action and to identify other potential targets for its activity. Finally, there is potential for Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate to be used in combination with other drugs or therapies to enhance its effects or to overcome any limitations.
合成法
Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate can be synthesized using a two-step process. The first step involves the condensation of 2-cyanoacetamide and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then cyclized using an acid catalyst such as hydrochloric acid to yield Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate. This synthesis method has been reported in several research papers and has been optimized for high yield and purity.
特性
製品名 |
Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate |
|---|---|
分子式 |
C11H13N3O2 |
分子量 |
219.24 g/mol |
IUPAC名 |
methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate |
InChI |
InChI=1S/C11H13N3O2/c1-16-11(15)10-9(13)7(6-12)8-4-2-3-5-14(8)10/h2-5,13H2,1H3 |
InChIキー |
GGBYQDAIPXZCSO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=C2N1CCCC2)C#N)N |
正規SMILES |
COC(=O)C1=C(C(=C2N1CCCC2)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B259427.png)



![Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B259431.png)
![ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B259435.png)



methanone](/img/structure/B259442.png)
![4-[(diethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B259445.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259447.png)
![12H-Dibenzo[d,g][1,3]dioxocin-6-carboxylic acid](/img/structure/B259452.png)
